Schintrilactone A
Beschreibung
Schilancitrilactone A is a complex triterpenoid lactone isolated from Schisandra species, a genus renowned for its bioactive secondary metabolites. Its structure features a fused pentacyclic core with multiple oxygenated functional groups, including a γ-lactone moiety critical to its biological activity . The compound has garnered attention for its cytotoxic properties against cancer cell lines, with IC50 values in the low micromolar range, as reported in structure-activity relationship (SAR) studies . Total syntheses of Schilancitrilactone A and its analogs (e.g., Schilancidilactones A/B, 20-Epi-Schilancitrilactone) have been achieved via strategies such as tandem cycloadditions and stereoselective hydroxylation, underscoring its synthetic complexity .
Eigenschaften
Molekularformel |
C29H36O9 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
(1S,3R,7R,10S,13R,14S,18R,19R)-1-hydroxy-9,9,18-trimethyl-18-[(2R,3Z)-2-methyl-3-(4-methyl-5-oxofuran-2-ylidene)propanoyl]-4,8,15-trioxapentacyclo[11.7.0.03,7.03,10.014,19]icosane-5,16-dione |
InChI |
InChI=1S/C29H36O9/c1-14(8-16-9-15(2)25(33)35-16)24(32)27(5)12-22(31)36-23-17-6-7-19-26(3,4)37-20-10-21(30)38-29(19,20)13-28(17,34)11-18(23)27/h8-9,14,17-20,23,34H,6-7,10-13H2,1-5H3/b16-8-/t14-,17-,18+,19+,20-,23-,27-,28+,29-/m1/s1 |
InChI-Schlüssel |
ZXKKDVNFQJKHMG-VHOWZDSMSA-N |
Isomerische SMILES |
CC1=C/C(=C/[C@@H](C)C(=O)[C@@]2(CC(=O)O[C@H]3[C@@H]2C[C@]4([C@@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)/OC1=O |
Kanonische SMILES |
CC1=CC(=CC(C)C(=O)C2(CC(=O)OC3C2CC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)OC1=O |
Synonyme |
schintrilactone A schintrilactone B |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The structural complexity and functional group diversity of Schilancitrilactone A distinguish it from related lactones. Below is a comparative analysis with three analogs: Micrandilactone A, Spironolactone, and Chloranthalactone A.
Pharmacological Potential vs. Clinical Utility
- Schilancitrilactone A remains in preclinical studies due to synthetic scalability issues, whereas Spironolactone is FDA-approved for hypertension and heart failure .
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Schintrilactone A, and how are they validated experimentally?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR for stereochemical analysis, HR-MS for molecular formula confirmation) and X-ray crystallography for absolute configuration determination. Validation involves cross-referencing spectral data with synthetic intermediates or known analogs .
Q. Which in vitro models are most appropriate for preliminary bioactivity screening of Schintrilactone A?
- Methodological Answer : Use cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer cell lines for cytotoxicity assays). Validate models with positive controls (e.g., doxorubicin for apoptosis studies) and ensure reproducibility via triplicate experiments with statistical power analysis (α = 0.05, β = 0.2) .
Q. What analytical techniques are recommended for purity assessment of Schintrilactone A?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold) and LC-MS for impurity profiling. For isomers, chiral HPLC or capillary electrophoresis may resolve enantiomeric ratios .
Q. How can researchers ensure stability of Schintrilactone A under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Simulate gastric/intestinal fluids (pH 1.2–7.4) to assess degradation kinetics and identify metabolites via LC-MS/MS .
Advanced Research Questions
Q. How should experimental designs address contradictions in reported bioactivity data for Schintrilactone A?
- Methodological Answer : Apply the PICOT framework (Population: cell/animal models; Intervention: dosage range; Comparison: positive/negative controls; Outcome: endpoint metrics; Time: exposure duration) to standardize protocols. For conflicting results, perform meta-analysis with heterogeneity testing (I² statistic) or replicate studies using orthogonal assays (e.g., CRISPR knockouts to confirm target engagement) .
Q. What strategies resolve discrepancies between computational predictions and empirical data for Schintrilactone A’s mechanism of action?
- Methodological Answer : Refine molecular docking models using cryo-EM or co-crystallization data. Validate in silico predictions with surface plasmon resonance (SPR) for binding affinity or transcriptomic profiling (RNA-seq) to assess downstream pathway activation .
Q. How can researchers optimize synthetic yields of Schintrilactone A while maintaining stereochemical fidelity?
- Methodological Answer : Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalysts, solvent ratios). Monitor intermediates via inline FTIR or Raman spectroscopy. For stereocontrol, use asymmetric catalysis (e.g., chiral ligands) or enzymatic resolution .
Q. What computational methods are effective for integrating multi-omics data in Schintrilactone A research?
- Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets via network pharmacology tools (Cytoscape) or machine learning (PLS-DA, Random Forest). Use pathway enrichment analysis (KEGG, GO) to identify synergistic targets and validate with CRISPR-Cas9 screens .
Methodological Considerations
- Data Reprodubility : Document experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
- Statistical Rigor : For bioactivity studies, predefine effect size thresholds and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Correct for multiple comparisons via Benjamini-Hochberg FDR adjustment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
